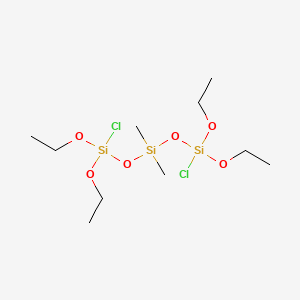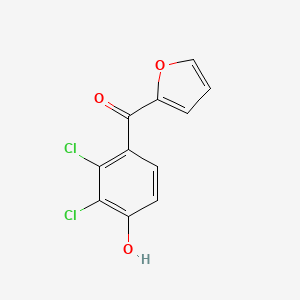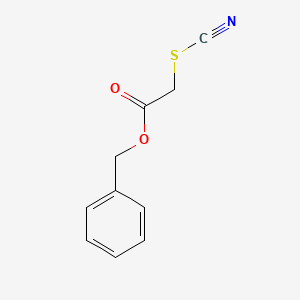
Benzyl (thiocyanato)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (thiocyanato)acetate is an organic compound that features a benzyl group attached to an acetate moiety, with a thiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing benzyl (thiocyanato)acetate involves the thiocyanation of benzylic compounds. A notable approach is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin . This method leverages a free radical reaction pathway to construct the benzylic sp3 C–SCN bond, resulting in high product yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high efficiency and yield. The process may include the use of microwave-promoted nucleophilic substitution of alkyl halides or tosylates with alkali thiocyanates in aqueous media .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (thiocyanato)acetate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkali thiocyanates and triphenylphosphine are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various thiocyanate derivatives.
Oxidation Reactions: Products may include sulfoxides or sulfones.
Reduction Reactions: Products may include thiols or thioethers.
Applications De Recherche Scientifique
Benzyl (thiocyanato)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl (thiocyanato)acetate involves its interaction with molecular targets through the thiocyanate group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with target molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Benzyl Isothiocyanate: Shares the benzyl group but has an isothiocyanate functional group instead of thiocyanate.
Benzyl Acetate: Similar structure but lacks the thiocyanate group, making it less reactive in certain chemical reactions.
Uniqueness: Benzyl (thiocyanato)acetate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
64181-51-7 |
|---|---|
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
benzyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C10H9NO2S/c11-8-14-7-10(12)13-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Clé InChI |
UGWVIMPWUBHOOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


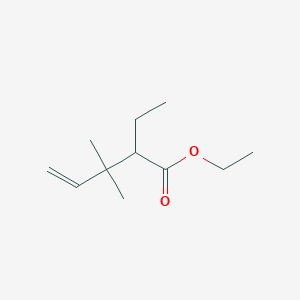
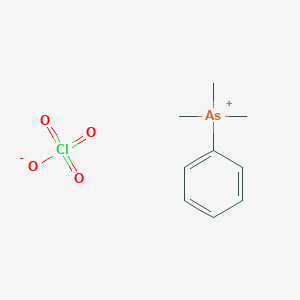
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
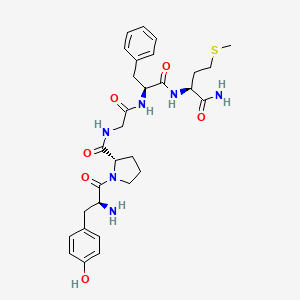

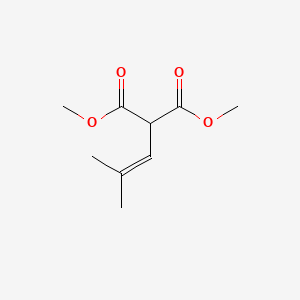
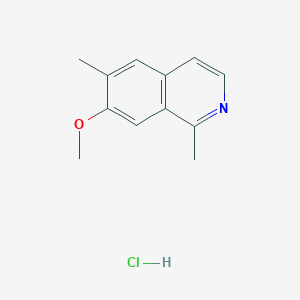
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
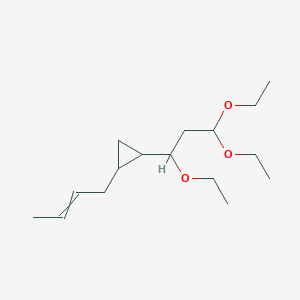
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
